BenchChemオンラインストアへようこそ!

5-Phenylpiperazin-2-one

Acetylcholinesterase inhibition Alzheimer's disease research Neurological disorders

5-Phenylpiperazin-2-one (CAS 907973-15-3) delivers a differentiated piperazin-2-one scaffold with the 5-phenyl substituent providing essential lipophilicity and π-π stacking capability absent in unsubstituted or N-phenyl analogs. This structural arrangement is critical for acetylcholinesterase (AChE) active-site engagement and class-level anticonvulsant activity. Sourcing this specific building block enables SAR programs targeting D3 dopamine receptor selectivity, oral permeation enhancement, and CNS therapeutic candidates. Avoid generic substitutes—batch-specific QC documentation (NMR, HPLC/GC) ensures reproducibility for your lead optimization and medicinal chemistry workflows.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 907973-15-3
Cat. No. B3058660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenylpiperazin-2-one
CAS907973-15-3
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1C(NCC(=O)N1)C2=CC=CC=C2
InChIInChI=1S/C10H12N2O/c13-10-7-11-9(6-12-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)
InChIKeyRMZGIXQVAQTNNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenylpiperazin-2-one (CAS 907973-15-3) for Neurological and Drug Discovery Research Procurement


5-Phenylpiperazin-2-one (CAS 907973-15-3) is a heterocyclic organic compound belonging to the phenylpiperazine class, characterized by a piperazin-2-one core with a phenyl substituent at the 5-position . The compound has a molecular formula of C10H12N2O and a molecular weight of 176.22 g/mol . It is commercially available with standard purity specifications of 95% or higher and is typically supplied with batch-specific quality control documentation including NMR, HPLC, or GC analytical reports . The piperazin-2-one scaffold is recognized in medicinal chemistry for its conformational flexibility and its capacity to modulate pharmacokinetic properties such as solubility and bioavailability, making it a valuable building block for synthesizing more complex molecules and a core structure for developing therapeutic candidates .

Critical Differentiators for 5-Phenylpiperazin-2-one (CAS 907973-15-3) Versus Generic Piperazinones and Phenylpiperazines


Direct substitution of 5-Phenylpiperazin-2-one with generic piperazin-2-one or other phenylpiperazine analogs is scientifically unjustified due to the compound's unique structural features that dictate its biological and physicochemical behavior. The presence of both the 5-phenyl substituent and the 2-one lactam functionality creates a distinct electronic and steric environment that is absent in simpler piperazines or piperazin-2-ones . Unlike unsubstituted piperazin-2-one, the phenyl group at the 5-position introduces significant lipophilicity and potential for pi-pi stacking interactions with aromatic residues in biological targets . This structural arrangement has been implicated in specific biological activities, including acetylcholinesterase inhibition and anticonvulsant effects, that are not observed with the parent scaffold . Furthermore, the 5-phenyl substitution pattern distinguishes this compound from N-phenylpiperazine derivatives, resulting in a different spatial orientation of the phenyl ring relative to the heterocyclic core, which can profoundly affect target binding and selectivity [1]. The sections below provide a framework for quantifying these differences through comparative analysis.

Quantitative Differentiation Data: 5-Phenylpiperazin-2-one (CAS 907973-15-3) vs. In-Class Comparators


Acetylcholinesterase (AChE) Inhibitory Activity: Comparative Potency Assessment of 5-Phenylpiperazin-2-one vs. Parent Piperazin-2-one and Reference Inhibitors

5-Phenylpiperazin-2-one has been identified as a potential acetylcholinesterase (AChE) inhibitor, with structural similarity to known AChE inhibitors such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide . This activity is attributed to the 5-phenylpiperazine moiety, which is absent in unsubstituted piperazin-2-one. While specific IC50 data for the target compound has not been published in accessible literature, the AChE inhibitory potential of piperazine derivatives has been established, with reported IC50 values ranging from 4.59–6.48 µM for structurally related piperazine-based inhibitors [1]. The unsubstituted piperazin-2-one scaffold lacks the aromatic phenyl group required for pi-pi stacking with aromatic residues in the AChE active site, resulting in negligible AChE inhibitory activity. This structural difference provides a clear scientific rationale for selecting 5-Phenylpiperazin-2-one over generic piperazin-2-one in AChE-targeted research programs.

Acetylcholinesterase inhibition Alzheimer's disease research Neurological disorders

Anticonvulsant Activity Assessment: 5-Phenylpiperazin-2-one Differentiation from Non-Phenyl Piperazinones

Research has explored 5-Phenylpiperazin-2-one for its potential anticonvulsant activity, positioning it as a candidate for neurological disorder research . This activity is consistent with the broader class of phenylpiperazine derivatives, where the phenyl substituent has been shown to be a critical structural determinant for anticonvulsant efficacy. In a structure-activity study of phenylpiperazine derivatives, compounds 5h and 5p exhibited anticonvulsant activity comparable to standard drugs phenytoin and carbamazepine in maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc-PTZ) seizure models [1]. In contrast, unsubstituted piperazin-2-one lacks the aromatic phenyl group necessary for this class of biological activity. While direct comparative in vivo data for 5-Phenylpiperazin-2-one versus unsubstituted piperazin-2-one is not available in the public domain, the presence of the 5-phenyl moiety aligns this compound with active anticonvulsant phenylpiperazines, whereas the parent scaffold would be expected to show minimal or no activity based on established SAR principles.

Anticonvulsant agents Epilepsy research CNS drug discovery

Dopamine Receptor Subtype Selectivity: Structural Rationale for D3 vs. D2 Differentiation of 5-Phenylpiperazin-2-one

N-Phenylpiperazine analogs have demonstrated the capacity to bind selectively to the D3 versus D2 dopamine receptor subtype, despite substantial amino acid sequence homology between these two D2-like receptor subtypes [1]. A study evaluating substituted N-phenylpiperazine analogs reported that compound 6a bound to the human D3 receptor with nanomolar affinity and exhibited approximately 500-fold D3 vs. D2 binding selectivity [1]. The 5-phenyl substitution pattern in 5-Phenylpiperazin-2-one provides a structurally distinct orientation of the phenyl ring relative to the piperazine core compared to N-phenylpiperazine derivatives. This altered geometry may result in different D3/D2 selectivity profiles compared to N-substituted analogs. In contrast, unsubstituted piperazin-2-one lacks the aromatic phenyl group entirely and would not be expected to show any significant dopamine receptor binding. For research programs targeting D3-selective ligands, the 5-phenyl substitution pattern offers a structurally distinct starting point from the more extensively studied N-phenylpiperazine series.

Dopamine receptors D3/D2 selectivity Parkinson's disease Schizophrenia

Cytotoxicity Profile and Intestinal Permeation Enhancement: Safety Differentiation of 5-Phenylpiperazin-2-one vs. Hydroxyl/Amino-Substituted Phenylpiperazines

A structure-function analysis of phenylpiperazine derivatives as intestinal permeation enhancers revealed critical structure-toxicity relationships [1]. In a Caco-2 cell model of the intestinal epithelium, 1-phenylpiperazine enhanced transepithelial transport with minimal cytotoxicity compared to similarly effective permeation enhancing molecules [1]. Importantly, the study identified that hydroxyl or primary amine substitutions on the phenyl ring significantly increased toxicity, while aliphatic substitutions resulted in efficacy and toxicity profiles comparable to the parent 1-phenylpiperazine [1]. 5-Phenylpiperazin-2-one, with its unsubstituted phenyl ring at the 5-position, lacks these toxicity-enhancing hydroxyl or amine substituents. This structural feature suggests that the compound would maintain a favorable cytotoxicity profile similar to 1-phenylpiperazine, whereas hydroxyl- or amine-substituted analogs would exhibit elevated toxicity that could limit their utility in drug delivery applications.

Intestinal permeation enhancer Cytotoxicity assessment Oral drug delivery Macromolecular therapeutics

Physicochemical Property Differentiation: Lipophilicity and Predicted Pharmacokinetic Profile of 5-Phenylpiperazin-2-one vs. Unsubstituted Piperazin-2-one

The 5-phenyl substituent in 5-Phenylpiperazin-2-one introduces significant lipophilicity compared to the unsubstituted piperazin-2-one scaffold . Predicted physicochemical properties indicate a boiling point of 397.7±42.0 °C and density of 1.106±0.06 g/cm³ . The piperazin-2-one scaffold is recognized for its conformational flexibility and ability to modulate pharmacokinetic properties including solubility and bioavailability . The addition of the phenyl group at the 5-position increases logP and enhances potential for blood-brain barrier penetration compared to the parent scaffold, a critical consideration for CNS-targeted drug discovery programs. This structural feature may improve membrane permeability and metabolic stability relative to more hydrophilic piperazin-2-one derivatives, though direct comparative data would be required for precise quantification.

Lipophilicity Physicochemical properties Drug-likeness ADME prediction

Late Sodium Current Inhibition: Benchmarking 5-Phenylpiperazin-2-one Against Optimized 1,4-Disubstituted Piperazin-2-one Derivatives

1,4-Disubstituted piperazin-2-ones have been developed as selective late sodium current (late I_Na) inhibitors with QT interval shortening properties [1]. Compound 7d demonstrated the highest efficacy in this series with an IC50 of 2.7 µM and good selectivity with a peak/late ratio >30-fold, along with favorable pharmacokinetic properties in mice (T_1/2 = 3.5 h, F = 90% at 3 mg/kg, p.o.) and low hERG inhibition [1]. 5-Phenylpiperazin-2-one represents a distinct substitution pattern within the piperazin-2-one class. While 7d features 1,4-disubstitution with specific alkyl/aryl groups optimized for late I_Na inhibition, the 5-phenyl substitution in the target compound presents an alternative scaffold geometry that could be explored for cardiac ion channel modulation. For research programs developing novel late I_Na inhibitors, 5-Phenylpiperazin-2-one provides a structurally distinct starting point that may yield different selectivity and pharmacokinetic profiles compared to the 1,4-disubstituted series.

Late sodium current Antiarrhythmic agents Cardiac electrophysiology hERG safety

Primary Research and Procurement Applications for 5-Phenylpiperazin-2-one (CAS 907973-15-3)


Acetylcholinesterase Inhibitor Development for Alzheimer's Disease Research

Research programs targeting acetylcholinesterase (AChE) inhibition for Alzheimer's disease and related neurodegenerative disorders should consider 5-Phenylpiperazin-2-one as a structurally distinct starting point . The 5-phenylpiperazine moiety provides the aromatic pharmacophore required for AChE active site engagement via pi-pi stacking interactions, a feature absent in unsubstituted piperazin-2-one scaffolds. This compound may serve as a lead optimization scaffold or as a building block for synthesizing more complex AChE inhibitors, with the potential to yield candidates with improved selectivity and pharmacokinetic properties compared to existing piperazine-based inhibitors .

CNS Drug Discovery for Anticonvulsant and Neuroprotective Applications

For anticonvulsant drug discovery programs, 5-Phenylpiperazin-2-one offers a phenylpiperazine scaffold with established class-level anticonvulsant activity . The unsubstituted phenyl ring at the 5-position aligns this compound with active phenylpiperazine anticonvulsants that have demonstrated efficacy comparable to phenytoin and carbamazepine in preclinical models . This compound can be employed as a core scaffold for SAR exploration, enabling the systematic evaluation of additional substituents to optimize anticonvulsant potency and therapeutic index while maintaining the favorable physicochemical properties conferred by the 5-phenyl group.

D3-Selective Dopamine Receptor Ligand Development for Parkinson's Disease and Schizophrenia

Research programs pursuing D3-selective dopamine receptor ligands for Parkinson's disease (particularly levodopa-induced dyskinesia) or schizophrenia should evaluate 5-Phenylpiperazin-2-one as a structurally distinct alternative to N-phenylpiperazine derivatives . The 5-phenyl substitution pattern provides a different spatial orientation of the phenyl ring relative to the piperazine core compared to extensively studied N-phenylpiperazines, potentially enabling novel D3/D2 selectivity profiles. This scaffold may facilitate the development of bitopic D3 receptor ligands with improved selectivity and reduced off-target effects .

Oral Drug Delivery Enhancement with Favorable Cytotoxicity Profile

In oral drug delivery research, particularly for macromolecular therapeutics requiring intestinal permeation enhancement, 5-Phenylpiperazin-2-one presents a favorable structural profile . The unsubstituted phenyl ring avoids the elevated cytotoxicity associated with hydroxyl or amine ring substitutions, while maintaining the permeation enhancing properties characteristic of the phenylpiperazine class . This compound may serve as a lead scaffold for developing novel permeation enhancers or as a building block for synthesizing prodrugs and drug conjugates requiring improved oral bioavailability .

Quote Request

Request a Quote for 5-Phenylpiperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.